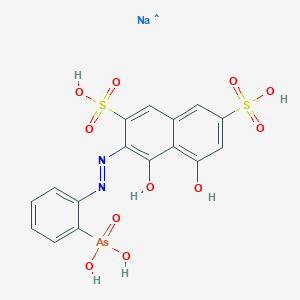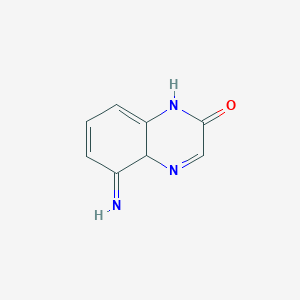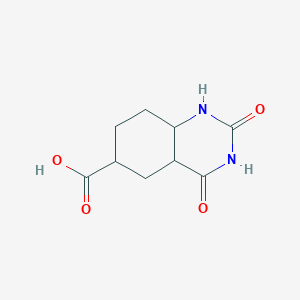
CID 136446821
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenazo I trisodium salt is a chemical compound with the molecular formula C16H10AsN2O11S2Na3. It is known for its use as a colorimetric reagent in analytical chemistry, particularly for the determination of various metal ions. The compound forms stable complexes with metal ions, resulting in a color change that can be measured spectrophotometrically .
Preparation Methods
The synthesis of Arsenazo I trisodium salt involves the reaction of 2-naphthol-3,6-disulfonic acid with diazotized 2-aminophenylarsonic acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity .
Chemical Reactions Analysis
Arsenazo I trisodium salt undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions such as calcium, magnesium, and aluminum. These reactions are typically carried out in aqueous solutions with the metal ions in their ionic forms.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in its typical applications.
Substitution Reactions: It can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Scientific Research Applications
Arsenazo I trisodium salt has a wide range of applications in scientific research:
Analytical Chemistry: Used as a colorimetric reagent for the determination of metal ions.
Biology: Employed in various assays to measure the concentration of metal ions in biological samples.
Medicine: Utilized in diagnostic tests to detect metal ion concentrations in bodily fluids.
Industry: Applied in processes where the detection and quantification of metal ions are crucial.
Mechanism of Action
The mechanism by which Arsenazo I trisodium salt exerts its effects involves the formation of stable complexes with metal ions. The compound has specific binding sites that interact with the metal ions, leading to a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding with the metal ions .
Comparison with Similar Compounds
Arsenazo I trisodium salt can be compared with other similar compounds such as:
Arsenazo III: Another colorimetric reagent used for metal ion detection, but with different binding affinities and spectral properties.
Chromotropic Acid: Used in similar applications but with a different chemical structure and reaction mechanism.
Xylenol Orange: Another reagent for metal ion detection, known for its use in complexometric titrations.
Arsenazo I trisodium salt is unique due to its specific binding properties and the distinct color change it exhibits upon complexation with metal ions, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C16H13AsN2NaO11S2 |
|---|---|
Molecular Weight |
571.3 g/mol |
InChI |
InChI=1S/C16H13AsN2O11S2.Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30); |
InChI Key |
GKIPNDODIZAEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O.[Na] |
Related CAS |
3547-38-4 66019-20-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)

![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)



![(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate](/img/structure/B12343124.png)

![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)
![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)

![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
